Sodium phenoxyacetate
Overview
Description
Sodium phenoxyacetate is an organic compound with the molecular formula C8H7NaO3. It is the sodium salt of phenoxyacetic acid and appears as a white to light yellow crystalline powder. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium phenoxyacetate can be synthesized through the reaction of phenol with sodium chloroacetate. The general procedure involves dissolving phenol in water and adding sodium chloroacetate. The mixture is then heated and stirred at reflux for several hours. After cooling, the pH is adjusted to acidic conditions using hydrochloric acid, and the product is filtered and recrystallized from ethanol to obtain pure this compound .
Industrial Production Methods: In industrial settings, this compound is produced by reacting phenol with chloroacetic acid in the presence of sodium hydroxide. The reaction is carried out under controlled heating conditions to ensure complete conversion. The resulting product is then purified through crystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions: Sodium phenoxyacetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the phenoxy group is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form phenoxyacetic acid derivatives.
Reduction Reactions: It can be reduced to form phenoxyethanol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and strong bases like sodium hydroxide.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Phenoxyalkanes or phenoxyalkenes.
Oxidation Reactions: Phenoxyacetic acid derivatives.
Reduction Reactions: Phenoxyethanol derivatives.
Scientific Research Applications
Sodium phenoxyacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including herbicides and plant growth regulators.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is used in the preparation of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium phenoxyacetate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a plant growth regulator by mimicking the action of natural auxins. It binds to auxin receptors, triggering a cascade of cellular responses that promote cell elongation and division. In pharmaceutical applications, it can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Sodium phenoxyacetate can be compared with other similar compounds such as:
Phenoxyacetic Acid: The parent compound, which is less soluble in water compared to its sodium salt.
Sodium Benzoate: Another sodium salt with similar solubility but different chemical properties and applications.
Sodium 4-Chlorophenoxyacetate: A derivative with a chlorine substituent, used as a herbicide.
Uniqueness: this compound is unique due to its balanced solubility, reactivity, and versatility in various applications. Its ability to act as a precursor for a wide range of chemical reactions and its role in both agricultural and pharmaceutical industries highlight its importance .
Biological Activity
Sodium phenoxyacetate (SPA) is a sodium salt of phenoxyacetic acid, recognized for its diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and industrial chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic uses, and relevant research findings.
This compound is characterized by its ability to act as a precursor in the synthesis of biologically active compounds. Its chemical structure allows it to interact with various biological targets, particularly in the modulation of plant growth and potential therapeutic effects in humans.
- Plant Growth Regulation : SPA mimics natural auxins, which are crucial for plant growth. By binding to auxin receptors, it triggers cellular responses that promote cell elongation and division, thereby acting as a plant growth regulator.
- Pharmaceutical Applications : In medicinal chemistry, this compound serves as an intermediate in the synthesis of anti-inflammatory drugs and antibiotics. It exhibits antibacterial properties and has been shown to inhibit bacterial growth effectively .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies and Research Findings
- Anti-inflammatory Effects : A study demonstrated that this compound derivatives exhibited significant anti-inflammatory activity without causing gastrointestinal side effects. The compounds showed substantial inhibition of paw thickness and weight in animal models, indicating their potential for treating inflammatory conditions .
- Antibacterial Activity : Research indicated that this compound could effectively inhibit specific bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell death. This property is particularly valuable in developing new antibacterial agents .
- Plant Growth Regulation : Studies have shown that SPA can enhance root development and overall plant health when applied at appropriate concentrations. This effect is attributed to its auxin-like properties, which stimulate cellular processes essential for growth.
Safety and Toxicological Profile
The safety profile of this compound has been assessed through various toxicological studies. Research indicates that at recommended doses, SPA does not exhibit significant toxicity in animal models. Parameters such as liver enzymes (AST and ALT) and kidney function markers (creatinine and urea) were monitored to evaluate safety during pharmacological studies .
Properties
CAS No. |
3598-16-1 |
---|---|
Molecular Formula |
C8H8NaO3 |
Molecular Weight |
175.14 g/mol |
IUPAC Name |
sodium;2-phenoxyacetate |
InChI |
InChI=1S/C8H8O3.Na/c9-8(10)6-11-7-4-2-1-3-5-7;/h1-5H,6H2,(H,9,10); |
InChI Key |
WBNLQFBTBJUTOG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC(=O)[O-].[Na+] |
Isomeric SMILES |
C1=CC=C(C=C1)OCC(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)O.[Na] |
Key on ui other cas no. |
3598-16-1 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of sodium phenoxyacetate hemihydrate?
A1: this compound hemihydrate crystallizes in the monoclinic system with space group A2/a. [, ] Its unit cell dimensions are a = 6.22 Å, b = 34.7 Å, c = 7.88 Å, and γ = 102.0°. [, ] The structure consists of sodium ions coordinated to six oxygen atoms, forming distorted octahedra. [, ] Five of these oxygen atoms originate from four phenoxyacetate ions, while the sixth comes from a water molecule. [, ] This arrangement creates ribbons of NaO6 octahedra, with water molecules bridging half of the Na2O2 squares within the ribbon. []
Q2: How does the presence of the phenyl substituent influence the crystal structure of this compound hemihydrate?
A2: The phenyl substituents in this compound hemihydrate are positioned on the exterior of the NaO6 octahedra ribbons. [] This arrangement suggests that the bulky phenyl groups influence the packing of the ionic ribbons within the crystal lattice.
Q3: Has this compound been investigated for potential plant growth regulating properties?
A3: Yes, research has explored the biological activity of this compound and related compounds in the context of plant growth regulation. [, ] Studies have shown that this compound can influence the growth of plant seedlings, and its effects may involve interactions with plant metabolic pathways. [, ]
Q4: Are there any known photochemical reactions involving this compound?
A4: Yes, irradiation of this compound with UV light can lead to the formation of photoproducts. [] Specifically, two isomeric phenyl acetic acid derivatives have been identified as photoproducts. [] This photochemical reactivity has implications for the stability and potential applications of this compound in contexts where light exposure is a factor.
Q5: What are the potential applications of this compound in agricultural settings?
A5: this compound is a key component in formulations designed for agricultural applications. [] Specifically, it is incorporated into microbial bactericides alongside other active ingredients like Bacillus species, validamycin, and nitrophenosodium. [] This suggests a role in disease control and potentially plant growth promotion within agricultural systems.
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